molecular formula C14H13FN2S B5629008 N-benzyl-N'-(4-fluorophenyl)thiourea

N-benzyl-N'-(4-fluorophenyl)thiourea

Cat. No. B5629008
M. Wt: 260.33 g/mol
InChI Key: USDRRALDGLJWSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl-N'-(4-fluorophenyl)thiourea and related derivatives involves multiple steps, including the reaction of 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good results. These compounds are characterized using techniques such as GC–MS, elemental analyses, 1H NMR, and FTIR spectroscopy. X-ray diffraction has been employed to determine the crystal structure, revealing important conformational details about the molecule (Saeed, Erben, Abbas, & Flörke, 2010).

Molecular Structure Analysis

The molecular structure of N-benzyl-N'-(4-fluorophenyl)thiourea features a benzamide moiety attached to a thiourea nucleus. The compound crystallizes in the triclinic space group with molecules showing an almost planar configuration. Density functional theory (DFT) methods have been applied to explore the conformational space, providing insights into the vibrational properties through FTIR and FT-Raman spectroscopy (Saeed, Erben, Abbas, & Flörke, 2010).

Chemical Reactions and Properties

Research into the chemical reactions of N-benzyl-N'-(4-fluorophenyl)thiourea derivatives focuses on their potential as anticancer drugs, exploring their ability to inhibit enzymes like Sirtuin1 (SIRT1), which leads to overexpression of the p53 gene, a crucial player in cell cycle regulation. This approach utilizes molecular docking and ADMET predictions to forecast the efficacy and toxicity of these compounds (Hardjono, Widiandani, Purwanto, & Nasyanka, 2019).

Physical Properties Analysis

The physical properties of N-benzyl-N'-(4-fluorophenyl)thiourea derivatives, including their crystal packing and hydrogen bonding patterns, have been detailed through X-ray diffraction studies. These studies highlight how molecules are connected by intermolecular N-H⋯S C hydrogen bonds to form centrosymmetric dimers, revealing the importance of intramolecular and intermolecular interactions in determining the stability and physical properties of these compounds (Saeed, Erben, Shaheen, & Flörke, 2011).

Chemical Properties Analysis

Detailed investigations into the chemical properties of N-benzyl-N'-(4-fluorophenyl)thiourea have been conducted using spectroscopic and quantum chemical calculations. These studies provide insights into the vibrational properties, molecular dynamics, and electronic structure, facilitating a deeper understanding of the molecule's reactivity and potential applications in various fields (Mary, Aswathy, Panicker, Bielenica, Brzózka, Savczenko, Armaković, Armaković, & Van Alsenoy, 2016).

properties

IUPAC Name

1-benzyl-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2S/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDRRALDGLJWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644348
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-3-(4-fluorophenyl)thiourea

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